2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid
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Overview
Description
2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its interaction with enzymes and receptors involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Similar in structure but lacks the amino group at the 2-position.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group, which imparts different chemical properties.
Uniqueness
2-(2-Amino-1-methyl-1H-imidazol-4-yl)acetic acid is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-amino-1-methylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(2-5(10)11)8-6(9)7/h3H,2H2,1H3,(H2,7,8)(H,10,11) |
InChI Key |
CJJIKRLEMXODJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1N)CC(=O)O |
Origin of Product |
United States |
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